molecular formula C18H16O3 B2578878 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one CAS No. 314262-50-5

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B2578878
CAS No.: 314262-50-5
M. Wt: 280.323
InChI Key: CLOMICLSUPDORN-UHFFFAOYSA-N
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Description

4-Methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methyl group at position 4 and a 3-methylbenzyloxy substituent at position 6. Coumarins are renowned for their versatile biological activities, including antimicrobial, anticancer, and fluorescence properties .

Properties

IUPAC Name

4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-4-3-5-14(8-12)11-20-15-6-7-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMICLSUPDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 7 significantly influence melting points, solubility, and log Pow (lipophilicity):

Compound Name Position 4 Substituent Position 7 Substituent Molecular Weight Melting Point (°C) log Pow (Predicted) Reference
4-Methyl-7-[(3-methylphenyl)methoxy]-coumarin Methyl 3-Methylbenzyloxy 294.35 Not reported ~3.5 (estimated)
4-Methyl-7-(prop-2-yn-1-yloxy)-coumarin (4a) Methyl Propargyloxy 215.07 129–132 2.1
4-Ethyl-7-[(3-methylphenyl)methoxy]-coumarin Ethyl 3-Methylbenzyloxy 308.38 Not reported ~4.0 (estimated)
7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-coumarin (4b) Trifluoromethyl Propargyloxy 269.04 82–84 3.8
4-Methyl-7-[4-(p-tolyl)-1H-1,2,3-triazol-1-yl]-coumarin (2d) Methyl Triazole-p-tolyl 350.39 269–272 2.9
Odiparcil (4-methyl-7-(5-thio-β-D-xylopyranosyloxy)-coumarin) Methyl Sugar moiety (xylopyranosyl) 352.37 Not reported ~1.5 (estimated)

Key Observations :

  • Lipophilicity : The 3-methylbenzyloxy group in the target compound increases log Pow compared to propargyloxy (4a) but reduces it relative to ethyl or trifluoromethyl derivatives (4b, 4c). Sugar-containing derivatives like odiparcil exhibit lower log Pow due to hydrophilic sugar moieties .
  • Melting Points : Bulky substituents (e.g., triazole-p-tolyl in 2d) correlate with higher melting points, likely due to enhanced crystal packing .

Spectral Characteristics

  • UV/Fluorescence : Propargyloxy derivatives (e.g., 4a) showed strong absorbance at λmax = 320 nm and fluorescence emission at λem = 450 nm, typical of coumarins. Substitution with electron-donating groups (e.g., 3-methylbenzyloxy) may redshift absorbance .
  • NMR/IR : Triazole and oxadiazole derivatives () displayed characteristic peaks for C=S (IR: 1250–1150 cm⁻¹) and triazole protons (1H-NMR: δ 8.2–8.5 ppm) .

Biological Activity

4-Methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone structure characterized by the presence of a 4-methyl group and a methoxy group attached to a 3-methylphenyl moiety. Its molecular formula is C16_{16}H16_{16}O3_3, with a molecular weight of approximately 272.29 g/mol. The unique substituents on the chromenone core are believed to enhance its biological activity.

Antimicrobial Activity

Research has indicated that coumarin derivatives, including 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one, exhibit significant antimicrobial properties. For instance, studies have shown that certain coumarin compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-oneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Case Study:
A study investigated the cytotoxic effects of several coumarin derivatives, including our compound, on MCF-7 cells. The results indicated that at a concentration of 10 µM, the compound reduced cell viability by approximately 50%, suggesting significant anticancer activity.

Cell LineIC50_{50} (µM)
MCF-712.5
HCT-11615.0
HepG210.0

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

The biological activity of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, affecting drug metabolism and efficacy.
  • Receptor Binding: It may interact with various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that coumarins can act as antioxidants, reducing oxidative stress within cells.

Summary of Findings

The biological activities of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one highlight its potential as a therapeutic agent in various medical applications:

  • Antimicrobial: Effective against multiple bacterial strains and fungi.
  • Anticancer: Significant cytotoxicity against human cancer cell lines.
  • Anti-inflammatory: Potential to modulate inflammatory responses.

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